3-Hydroxy-2,2-dimethylpropanoic acid

Overview

Description

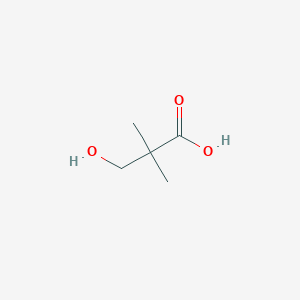

3-Hydroxy-2,2-dimethylpropanoic acid (CAS 4835-90-9), also known as hydroxypivalic acid, is a branched-chain hydroxycarboxylic acid with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . Its structure features a hydroxyl group (-OH) at the β-position and two methyl groups at the α-carbon, conferring steric hindrance and unique reactivity. This compound is synthesized via chemoenzymatic cascades using wild-type ketopantoate hydroxymethyltransferase (KPHMT) or through chemical reactions such as hydrolysis of its esters (e.g., methyl or ethyl derivatives) .

Key applications include:

- Pharmaceutical intermediates: Used in synthesizing anticancer agents (e.g., histone deacetylase inhibitors) .

- Coordination chemistry: Acts as a ligand for metal complexes (Cu, Ni, La) with cytotoxic properties .

- Polymer industry: Derivatives like hydroxypivalic acid neopentyl glycol ester serve as crosslinkers in advanced coatings .

Preparation Methods

Hydrolysis of Esters

Base-Catalyzed Saponification

The most widely documented method involves saponification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. In a representative procedure, the ester is refluxed with potassium hydroxide (KOH) in 70% ethanol for 6 hours, followed by acidification with hydrochloric acid to yield 3-hydroxy-2,2-dimethylpropanoic acid at 74% efficiency . Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | 70% ethanol |

| Base | KOH (2.5 eq.) |

| Temperature | Reflux (78–82°C) |

| Reaction Time | 6 hours |

| Workup | Acidification (HCl, pH 2–3) |

Mechanistic Insights : The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate. Subsequent collapse releases the carboxylate anion, which is protonated during acidification .

Characterization of Hydrolysis Products

Post-synthesis characterization employs:

-

¹H NMR : Peaks at δ 11.98 (hydroxyl proton), 4.83 ppm (methine group), and 1.03/0.89 ppm (methyl groups) .

-

¹³C NMR : Signals at δ 182.9 (carbonyl carbon) and 81.2 ppm (methine carbon) .

This method is favored for laboratory-scale synthesis due to straightforward conditions and high reproducibility.

Tischchenko Reaction and Subsequent Hydrolysis

Synthesis of Hydroxypivalic Acid Neopentylglycol Ester (HPN)

The Tischchenko reaction condenses two equivalents of hydroxypivalaldehyde (HPA) into HPN using a reactive distillation column under reduced pressure (20–200 mbar) and elevated temperatures (80–150°C) . Industrial protocols achieve 77–82% HPN yield with residence times of 3–5 hours .

| Parameter | Condition |

|---|---|

| Catalyst | None (self-condensation) |

| Pressure | 40–120 mbar |

| Column Temperature | 95–105°C (top) |

| Byproducts | Neopentyl glycol (NPG), HPA |

Hydrolysis of HPN to this compound

Oxidation of 2,2-Dimethyl-3-hydroxypropanal (HPA)

Catalytic Condensation of Isobutyraldehyde and Formaldehyde

HPA is synthesized via aldol condensation of isobutylaldehyde and formaldehyde using a tertiary amine catalyst (e.g., triethylamine) . A patented method reports >99% isobutylaldehyde conversion and 98% HPA selectivity under mild conditions :

| Parameter | Condition |

|---|---|

| Catalyst | Trialkylamine (1–5 mol%) |

| Temperature | 40–60°C |

| Reaction Time | 2–4 hours |

| Solvent | Water |

Oxidation of HPA to this compound

HPA is oxidized to the target acid using agents like potassium permanganate (KMnO₄) or catalytic hydrogenation. While specific oxidation conditions are not provided in the cited sources, standard protocols involve:

-

KMnO₄ in acidic medium : Converts aldehyde to carboxylic acid at 50–70°C.

-

PCC (Pyridinium chlorochromate) : Selective oxidation under anhydrous conditions.

This route benefits from high selectivity in the condensation step, making it suitable for large-scale production .

Industrial Production Methods

Continuous Reactive Distillation

Source details a continuous process for HPN synthesis, which is subsequently hydrolyzed. Key advantages include:

-

Scalability : Compatible with existing polyester production infrastructure.

Economic and Environmental Considerations

-

Catalyst Recycling : Avoids costly separation steps by using self-condensation .

-

Waste Minimization : Byproducts (NPG, HPA) are recycled into the reaction column, reducing waste .

Comparative Analysis of Preparation Methods

| Method | Yield | Scalability | Purity | Complexity |

|---|---|---|---|---|

| Ester Hydrolysis | 74% | Laboratory | >95% | Low |

| Tischchenko Route | 77–82% | Industrial | 77–79% | Moderate |

| HPA Oxidation | >90% | Industrial | >98% | High (two-step) |

Key Findings :

-

Ester hydrolysis is optimal for small-scale, high-purity synthesis.

-

Tischchenko reaction balances yield and scalability for industrial applications.

-

HPA oxidation offers the highest selectivity but requires additional oxidation steps.

Chemical Reactions Analysis

Esterification and Hydrolysis

HPA undergoes esterification to form derivatives critical for pharmaceutical applications. Conversely, hydrolysis regenerates the parent acid:

- Key Finding : Ester derivatives like methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate serve as intermediates for further functionalization .

Hydrazinolysis and Amide Formation

HPA derivatives react with hydrazines to form hydrazides, which are precursors to bioactive amides:

- Mechanism : Hydrazides react via azide intermediates (Schmidt rearrangement) to form substituted amides .

- Structure-Activity : Bulky substituents on amides reduce activity, while electron-rich groups enhance hydrogen bonding .

Oxidation and Reduction

The hydroxyl and carboxylic acid groups enable redox transformations:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | 2,2-Dimethylmalonic acid | |

| Reduction | LiAlH₄ or NaBH₄ | 3-Hydroxy-2,2-dimethylpropanol |

- Selectivity : Oxidation targets the hydroxyl group, while reduction primarily affects the carboxylic acid.

C–C Coupling Reactions

HPA esters participate in Lewis acid-catalyzed coupling to form complex architectures:

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Trichloroacetimidate (9) | BF₃·OEt₂, methoxyarenes | C–C coupled aryl derivatives (11a–e) | 55–78% | |

| Acetate (10) | Allyltrimethylsilane, TiCl₄ | Allylated products | 65% |

- Key Insight : Trichloroacetimidate intermediates enable regioselective coupling with activated arenes .

Decarboxylation and Lactonization

Under photoredox-neutral conditions, HPA undergoes decarboxylative Giese reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Decarboxylation | Visible light, [Ru(bpy)₃]²⁺ | Lactones (e.g., 3ra) | 75% |

Scientific Research Applications

Pharmaceutical Applications

3-Hydroxy-2,2-dimethylpropanoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential as histone deacetylase inhibitors (HDACIs), which are promising agents in cancer therapy. A study reported the synthesis of several derivatives based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrating excellent antiproliferative activity against HeLa cells with IC50 values ranging from 0.69 to 11 μM, outperforming standard drugs like doxorubicin (IC50 = 2.29 μM) .

Table 1: Antiproliferative Activity of Hydroxypivalic Acid Derivatives

| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 0.69 - 11 | Doxorubicin | 2.29 |

These findings highlight the potential of this compound and its derivatives in developing new anticancer agents.

Industrial Applications

In industrial settings, this compound is utilized primarily in the production of coatings and polymers. According to data from the U.S. Environmental Protection Agency, approximately 55% of its use is in automotive coatings, with additional applications in general industrial coatings (43%) and graphic arts (2%) .

Table 2: Industrial Uses of this compound

| Application Area | Percentage Use |

|---|---|

| Automotive Coatings | 55% |

| General Industrial Coatings | 43% |

| Graphic Arts | 2% |

The compound functions as a monomer in polymer synthesis and is integral to the formulation of binding agents and coatings such as coil and powder coatings .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, including catalytic reactions involving isobutylaldehyde and formaldehyde. A notable method involves using a catalyst that allows for mild reaction conditions and high selectivity for the desired product .

Case Study: Synthesis Methodology

The following steps outline a typical synthesis process:

- Combine isobutylaldehyde and formaldehyde in a reactor.

- Introduce a suitable catalyst (e.g., DBU).

- Maintain the reaction at controlled temperatures to facilitate conversion.

- Isolate the product through simple post-treatment processes.

This method showcases the efficiency and effectiveness of synthesizing hydroxypivalic acid while minimizing catalyst consumption.

Environmental and Safety Considerations

While utilizing this compound in industrial applications, safety measures must be observed due to its low volatility and potential exposure routes primarily through dermal contact or inhalation during manufacturing processes . It is crucial to implement proper handling guidelines to mitigate risks associated with chemical exposure.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways . For instance, derivatives of this compound have been shown to inhibit the proliferation of cancer cells by targeting specific enzymes and pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

- Structural Features : Incorporates a 4-chlorophenyl group at the β-position and a methyl ester at the carboxyl group .

- Synthesis: Derived via saponification of the parent acid or hydrazinolysis .

- Biological Activity: Exhibits IC₅₀ values of 0.12–0.81 mg/mL against HCT-116 colon cancer cells, outperforming standard drugs like doxorubicin . Binds to TRAP1 and HSP90 ATP-binding sites, inducing apoptosis via mitochondrial pathways .

3-Hydroxy-2-methylpropanoic Acid

- Structural Difference: Lacks one methyl group at the α-carbon compared to 3-hydroxy-2,2-dimethylpropanoic acid.

- Synthesis : Produced enantioselectively via enzymatic cascades .

- Applications : Less steric hindrance allows broader use in chiral synthesis but reduced stability under harsh conditions.

Metal Complexes of this compound

- Examples :

- Mechanism : Ligand-to-metal charge transfer (LMCT) enhances reactive oxygen species (ROS) generation .

Key Data Tables

Table 1: Anticancer Activity of Selected Derivatives

Table 2: Physicochemical Properties

| Compound | Solubility (Water) | logP | Melting Point (°C) |

|---|---|---|---|

| This compound | 1.2 g/L | 0.89 | 171–173 |

| Methyl ester derivative | Insoluble | 2.15 | 96–98 |

| Ethyl ester derivative | Insoluble | 2.34 | N/A |

Research Findings and Mechanistic Insights

- Stereochemical Influence : The β-hydroxyl and α-dimethyl groups enhance binding to ATP pockets in TRAP1/HSP90, as shown in molecular docking studies (Fig. 4a–b) .

- Structure-Activity Relationship (SAR) :

- Synthetic Versatility : The parent acid serves as a scaffold for hydrazides, trichloroacetimidates, and amides via DCC/NHS coupling .

Biological Activity

3-Hydroxy-2,2-dimethylpropanoic acid (HDMPA) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a hydroxyl group and two methyl groups attached to a propanoic acid backbone. The synthesis of derivatives of this compound has been explored extensively to enhance its biological properties.

Recent studies have focused on the modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to create various derivatives that exhibit potent activity against cancer cells. For instance, a series of 24 compounds were synthesized and tested for their antiproliferative effects on colon cancer cells (HCT-116) and normal cells (HEK-293) .

Research indicates that HDMPA derivatives may act through specific signaling pathways, particularly involving heat shock proteins such as HSP90 and TRAP1. These proteins play crucial roles in cellular stress responses and are implicated in cancer cell survival. The most active compounds from the synthesized series demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, suggesting a targeted therapeutic potential .

Antiproliferative Effects

The antiproliferative activity was quantified using IC50 values, which measure the concentration required to inhibit cell growth by 50%. The results from various studies are summarized in the table below:

| Compound | IC50 (mg/mL) | Selectivity |

|---|---|---|

| 7a | 0.12 | High |

| 7g | 0.12 | High |

| 7d | 0.81 | Moderate |

These findings indicate that compounds 7a and 7g exhibit the highest inhibitory activity against HCT-116 cells, with IC50 values significantly lower than those observed for standard chemotherapeutics such as doxorubicin .

Apoptotic Activity

Further analysis revealed that treatment with these compounds led to nuclear disintegration in cancerous cells, as evidenced by DAPI staining. This suggests that HDMPA derivatives not only inhibit proliferation but also induce apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of HDMPA derivatives in cancer therapy:

- Colon Cancer Study : A study involving the application of synthesized HDMPA derivatives showed promising results in inhibiting tumor growth in colon cancer models. The compounds were administered at varying concentrations, confirming their potential as selective anticancer agents .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to target proteins involved in cell cycle regulation and apoptosis. Results indicated strong interactions with cyclin-dependent kinases (CDKs), suggesting a mechanism for their anticancer effects .

Toxicological Considerations

While exploring the biological activity of HDMPA, it is essential to consider its safety profile. Toxicological assessments have indicated that the compound exhibits low acute toxicity in mammalian models, with an LD50 value reported at approximately 8000 mg/kg . This suggests a favorable safety margin for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-Hydroxy-2,2-dimethylpropanoic acid derivatives, and how are they characterized?

The synthesis typically involves ester hydrolysis under basic conditions. For example, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate can be hydrolyzed by refluxing with KOH in 70% ethanol for 6 hours, followed by acidification to yield the free acid (74% yield). Characterization includes:

- 1H NMR : Peaks at δ 11.98 (OH), 7.37–7.31 (aromatic protons), 4.83 (CH), and 1.03/0.89 ppm (CH3 groups).

- 13C NMR : Signals at δ 182.9 (C=O), 146.3–127.4 (aromatic carbons), and 81.2 (CH).

- Mass spectrometry : MALDI-TOF m/z = 251 (M + Na)+ .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Hazard classification : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- First aid : For inhalation, move to fresh air and consult a physician. For skin contact, wash with soap and water. Always review Safety Data Sheets (SDS) before use .

- Storage : Keep in a cool, dry area with ventilation to prevent dust formation .

Q. How is enantiomeric purity determined for chiral derivatives of this compound?

Enantiomeric excess is typically analyzed using chiral HPLC or polarimetry. For example, enantioselective reduction of diketones using ruthenium TsDPEN catalysts (e.g., (S,S)-4a) yields hydroxy ketones with >99% enantiomeric purity, verified by chiral HPLC .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized?

- Catalyst choice : Ruthenium TsDPEN complexes (e.g., (S,S)-4a) enable high enantioselectivity (>99% ee) in reductions of 2,2-dimethylcyclohexane-1,3-dione.

- Solvent effects : Use isopropanol or dichloromethane with formic acid to enhance reaction efficiency.

- Substrate scope : Adjust steric and electronic properties of starting materials to control stereochemical outcomes .

Q. What strategies resolve contradictions in reported reaction yields for ester hydrolysis?

- Systematic parameter variation : Test temperature (reflux vs. room temperature), base concentration (KOH vs. NaOH), and solvent polarity.

- Byproduct analysis : Use LC-MS or TLC to identify side products (e.g., incomplete hydrolysis or ester degradation).

- Reproducibility checks : Validate literature protocols with controlled moisture levels and inert atmospheres .

Q. How does structural modification of this compound impact its biochemical interactions?

- Functional group addition : Introducing a 4-chlorophenyl group (as in Compound 6) enhances binding to ATP-binding sites in proteins like TRAP1, validated via molecular docking studies.

- Comparison with analogs : Derivatives lacking the dimethyl group show reduced steric hindrance, altering enzyme inhibition profiles .

Q. Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying trace impurities in synthesized derivatives?

- HPLC-MS limitations : Co-elution of impurities with the target compound can occur. Use high-resolution mass spectrometry (HRMS) or orthogonal separation methods (e.g., ion chromatography) for resolution.

- NMR sensitivity : Low-abundance impurities may require extended acquisition times or hyperpolarization techniques .

Q. How are computational methods integrated into the study of this compound’s reactivity?

Properties

IUPAC Name |

3-hydroxy-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(2,3-6)4(7)8/h6H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFQSFOGKVZWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063616 | |

| Record name | 3-Hydroxy-2,2-dimethylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4835-90-9 | |

| Record name | Hydroxypivalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4835-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2,2-dimethylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004835909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4835-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2,2-dimethylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypivalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2,2-DIMETHYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJP2CXK56P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.